
N-Methyl-N-(2-methylacridin-9-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-methylacridin-9-YL)acetamide is a chemical compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound belongs to the class of acridinium derivatives, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylacridin-9-YL)acetamide typically involves the reaction of 2-methylacridine with N-methylacetamide under specific conditions. One common method includes the use of a solvent such as benzene or toluene, with a catalyst like ammonium acetate, and heating the mixture to a temperature around 70°C . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-methylacridin-9-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Methyl-N-(2-methylacridin-9-YL)acetic acid.
Reduction: Formation of N-Methyl-N-(2-methylacridin-9-YL)ethylamine.
Substitution: Formation of various substituted acridinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-methylacridin-9-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridinium derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-methylacridin-9-YL)acetamide involves its ability to intercalate into DNA strands. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescent properties also make it useful for imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar in structure but contains a piperidine ring instead of a methyl group.
N-Methyl-N-(2-methylacridin-9-yl)ethylamine: Similar but with an ethylamine group instead of an acetamide group.
Uniqueness
N-Methyl-N-(2-methylacridin-9-YL)acetamide is unique due to its specific combination of an acridinium core with a methylacetamide group. This structure imparts distinct fluorescent properties and the ability to intercalate into DNA, making it valuable for both research and industrial applications .
Eigenschaften
CAS-Nummer |
61981-68-8 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3 |
InChI-Schlüssel |
HCGVWBVBTCSVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
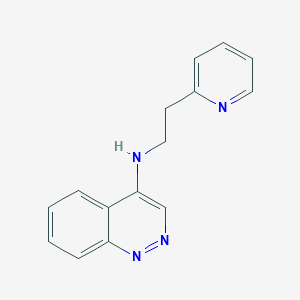
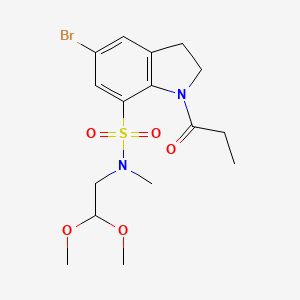
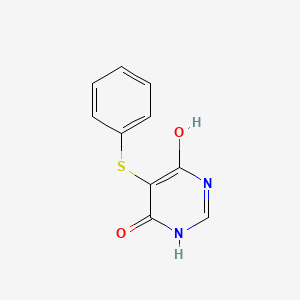
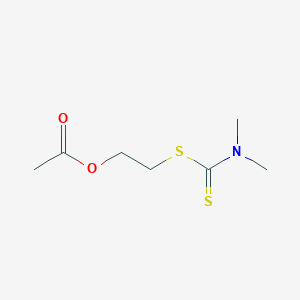
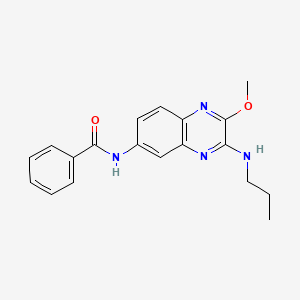
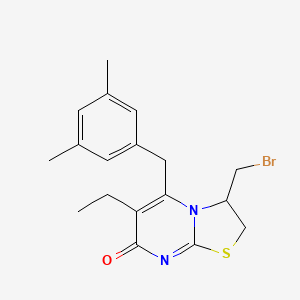
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
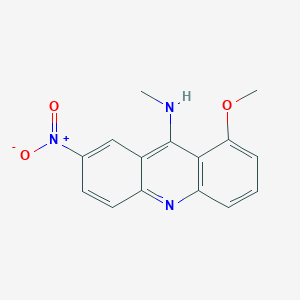
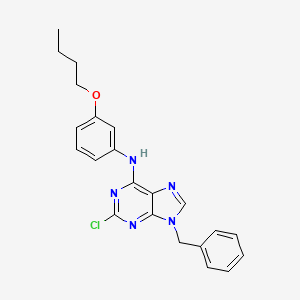

![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
